The Discovery and Synthesis of rac-Arimoclomol Maleic Acid: A Technical Guide
The Discovery and Synthesis of rac-Arimoclomol Maleic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arimoclomol is a hydroxylamine derivative that acts as a co-inducer of the heat shock response (HSR), a key cellular protective mechanism. Initially investigated for diabetic complications, its ability to amplify the production of heat shock proteins (HSPs) in stressed cells has led to its development as a therapeutic agent for neurodegenerative diseases characterized by protein misfolding and aggregation. This technical guide provides an in-depth overview of the discovery of rac-Arimoclomol Maleic Acid, its mechanism of action, a detailed synthetic protocol, and a summary of key clinical trial data.
Discovery and Development
Arimoclomol was first identified by researchers in Hungary as a potential treatment for insulin resistance and diabetic complications.[1] The compound was part of a screening effort by the Hungarian pharmaceutical company Biorex.[1] Subsequently, CytRx Corporation acquired Biorex and shifted the development focus of arimoclomol towards neurodegenerative diseases. In 2011, the worldwide rights for arimoclomol were acquired by the Danish biotech company Orphazyme ApS, which continued its development for rare diseases.[1] Most recently, Zevra Therapeutics has taken over the development and has successfully gained regulatory approval in some regions.
The therapeutic rationale for arimoclomol is based on its function as a co-inducer of heat shock proteins, which can assist in the proper refolding of misfolded proteins, a pathological hallmark of many neurodegenerative disorders. This has led to clinical investigations in conditions such as Niemann-Pick disease type C (NPC) and Amyotrophic Lateral Sclerosis (ALS).
Mechanism of Action: Amplification of the Heat Shock Response
Arimoclomol's mechanism of action does not involve the direct induction of a stress response. Instead, it acts as a co-inducer, amplifying the naturally occurring heat shock response in cells already under proteotoxic stress. The primary target of arimoclomol is believed to be the Heat Shock Factor 1 (HSF1). In stressed cells, HSF1 is activated and trimerizes, then translocates to the nucleus where it binds to heat shock elements (HSEs) in the promoter regions of genes encoding heat shock proteins, thereby upregulating their expression. Arimoclomol is thought to prolong the activated state of HSF1, leading to a more robust and sustained production of cytoprotective HSPs, particularly HSP70. This enhanced chaperone capacity can help to refold misfolded proteins, prevent aggregation, and facilitate the clearance of damaged proteins, thereby restoring cellular homeostasis.
Synthesis of rac-Arimoclomol Maleic Acid
The synthesis of rac-Arimoclomol has been described in the scientific literature, with a notable regioselective and enantiospecific approach published in Organic & Biomolecular Chemistry.[2][3][4] The following protocol is an adapted summary of a synthetic route.
Experimental Protocol
Step 1: Synthesis of 3-Pyridinecarboxaldehyde oxime
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To a solution of 3-pyridinecarboxaldehyde in water, add hydroxylamine hydrochloride and sodium bicarbonate.
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Stir the reaction mixture at room temperature for 18 hours.
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The product, 3-pyridinecarboxaldehyde oxime, can be isolated by filtration and washing with water.
Step 2: Synthesis of N-(2,3-Epoxypropoxy)-3-pyridinecarboximidoyl chloride
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To a solution of 3-pyridinecarboxaldehyde oxime in a suitable solvent such as methanol, add piperidine.
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Heat the mixture to 65 °C.
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After cooling, the solvent is removed under reduced pressure to yield the intermediate.
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This intermediate is then reacted with epichlorohydrin in the presence of a base like sodium hydroxide in a mixture of ethanol and water at 70 °C.
Step 3: Synthesis of rac-Arimoclomol
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The product from Step 2, N-(2,3-Epoxypropoxy)-3-pyridinecarboximidoyl chloride, is reacted with piperidine. The piperidine acts as a nucleophile, opening the epoxide ring.
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The reaction is typically carried out in a suitable solvent at an elevated temperature to ensure completion.
Step 4: Formation of rac-Arimoclomol Maleic Acid
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The crude rac-Arimoclomol free base is dissolved in a suitable solvent, such as acetone or ethanol.
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A solution of maleic acid in the same solvent is added dropwise with stirring.
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The resulting salt, rac-Arimoclomol Maleic Acid, precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Clinical Data Summary
Arimoclomol has been investigated in several clinical trials for rare neurodegenerative diseases. The most prominent studies have been in Niemann-Pick disease type C (NPC) and Amyotrophic Lateral Sclerosis (ALS).
Niemann-Pick Disease Type C (NPC)
A pivotal Phase 2/3, randomized, double-blind, placebo-controlled trial (NCT02612129) evaluated the efficacy and safety of arimoclomol in patients with NPC.[5][6]
Table 1: Efficacy and Safety of Arimoclomol in NPC (NCT02612129)
| Parameter | Arimoclomol (n=34) | Placebo (n=16) | p-value |
| Primary Efficacy Endpoint | |||
| Mean change from baseline in 5-domain NPCCSS at 12 months | 0.76 | 2.15 | 0.046[5] |
| Treatment Difference (95% CI) | -1.40 (-2.76, -0.03)[5] | ||
| Key Safety Endpoints | |||
| Patients with any Adverse Event | 30 (88.2%)[5][6] | 12 (75.0%)[5][6] | |
| Patients with Serious Adverse Events | 5 (14.7%)[5][6] | 5 (31.3%)[5][6] |
NPCCSS: Niemann-Pick disease type C Clinical Severity Scale. A lower score indicates less severe disease.
Amyotrophic Lateral Sclerosis (ALS)
Arimoclomol has been studied in patients with ALS, particularly those with SOD1 mutations. A Phase 2/3 trial (NCT00706147) assessed its safety and preliminary efficacy in this population.[7][8] A subsequent Phase 3 trial (ORARIALS-01, NCT03491462) in a broader ALS population did not meet its primary and secondary endpoints.[9][10]
Table 2: Efficacy and Safety of Arimoclomol in SOD1-ALS (NCT00706147)
| Parameter | Arimoclomol | Placebo |
| Primary Outcome | Safe and well-tolerated at 200 mg tid for up to 12 months[7] | |
| Secondary Efficacy Outcomes | ||
| Survival Hazard Ratio (adjusted) (95% CI) | 0.77 (0.32–1.80)[7] | |
| ALSFRS-R Decline (points/month) | Slower decline | Faster decline |
| Treatment Difference (95% CI) | 0.5 (-0.63 to 1.63)[7] | |
| FEV6 Decline (% predicted/month) | Slower decline | Faster decline |
| Treatment Difference (95% CI) | 1.24 (-2.77 to 5.25)[7] |
ALSFRS-R: Revised ALS Functional Rating Scale. FEV6: Forced Expiratory Volume in 6 seconds.
Conclusion
rac-Arimoclomol Maleic Acid is a promising therapeutic agent that modulates the heat shock response, offering a potential treatment for neurodegenerative diseases associated with protein misfolding. Its discovery and development pathway highlights a strategic shift from metabolic to neurodegenerative disorders. The synthesis of arimoclomol is achievable through established organic chemistry principles. Clinical data has demonstrated a statistically significant and clinically meaningful benefit in Niemann-Pick disease type C. While trials in a broad ALS population were not successful, the data from the SOD1-ALS study suggested a potential therapeutic benefit. Further research may elucidate other potential applications for this unique mechanism of action.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Regioselective and enantiospecific synthesis of the HSP co-inducer arimoclomol from chiral glycidyl derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective and enantiospecific synthesis of the HSP co-inducer arimoclomol from chiral glycidyl derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02578E [pubs.rsc.org]
- 5. Efficacy and safety of arimoclomol in Niemann-Pick disease type C: Results from a double-blind, randomised, placebo-controlled, multinational phase 2/3 trial of a novel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized, double-blind, placebo-controlled trial of arimoclomol in rapidly progressive SOD1 ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. alsnewstoday.com [alsnewstoday.com]
- 10. neurologylive.com [neurologylive.com]
